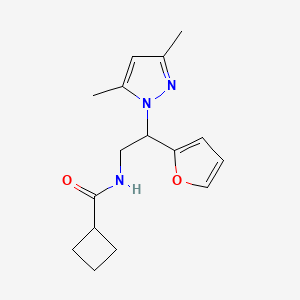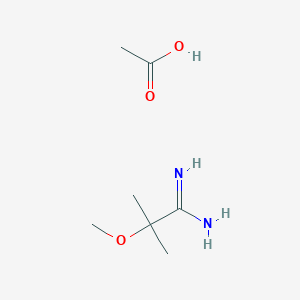![molecular formula C16H11Cl4N3O3 B2701592 N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 477852-86-1](/img/structure/B2701592.png)
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C16H11Cl4N3O3 and its molecular weight is 435.08. The purity is usually 95%.
BenchChem offers high-quality N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transfer in Polyaniline Models
Research on polyaniline models, such as N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine, has shown that protonation leads to intermolecular proton-electron transfer, forming monoradical cations. These findings provide insights into the behavior of low-molecular-weight polyaniline models and their potential applications in organic electronics and materials science (Lokshin et al., 2001).
Aromatic Poly(Amine-Imide)s with Triphenylamine Units
In a study by Cheng et al. (2005), novel aromatic poly(amine-imide)s with pendent triphenylamine units were synthesized. These polymers exhibited high thermal stability, transparency, and flexibility, suggesting their potential use in high-performance materials and electronics (Cheng et al., 2005).
Iridium(III) Complexes with Bis(imino)aryl Ligand
Wingard et al. (2013) synthesized iridium(III) complexes containing a 4,6-dimethyl-1,3-benzenediphenylimine pincer ligand. These complexes demonstrated unique reactivity and formed various neutral and cationic species, highlighting their potential in catalytic applications and coordination chemistry (Wingard et al., 2013).
Electronic and Nuclear Magnetic Resonance of Thiamin Diphosphate
The study of thiamin diphosphate models revealed significant insights into the electronic and nuclear magnetic resonance features of its 1',4'-iminopyrimidine tautomeric form. This research contributes to a deeper understanding of enzymatic reactions involving thiamin diphosphate (Baykal et al., 2006).
Rhenium Halide Complexes with N-methyl-o-diaminobenzene
The synthesis and characterization of novel rhenium halide complexes with N-methyl-o-diaminobenzene were explored by Wei et al. (2004). The study provided valuable information on the unusual reactivity of the [Re(V)O]3+ core, which could be beneficial in developing new coordination compounds and catalysts (Wei et al., 2004).
Schiff Bases: Hydrogen Bonding and Tautomerism
Nazır et al. (2000) investigated Schiff bases like N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. Their study provided insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the properties of these compounds in various solvents and their potential applications in organic chemistry and materials science (Nazır et al., 2000).
Tubulin Assembly Inhibition by 13C-Labelled Compounds
Research on methyl N-(1H-benzimidazol-2-yl) carbamates as inhibitors of tubulin assembly by Cheung et al. (1987) showcased the synthesis and characterization of these compounds. The study contributes to the understanding of the interaction of these compounds with biological targets, potentially guiding the development of new therapeutic agents (Cheung et al., 1987).
Horseradish Peroxidase for Wastewater Treatment
Wang et al. (2015) explored the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater. Their findings demonstrate the potential of enzyme-based treatments in environmental applications, particularly in wastewater management (Wang et al., 2015).
Propriétés
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-10-2-1-9(12(19)5-10)7-26-22-8-21-15(24)16(25)23-14-4-3-11(18)6-13(14)20/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXMAKNDENBWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)


![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2701524.png)
![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)
![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)